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molecular formula C7H13NO3 B1345754 Propanoic acid, 3-ethoxy-3-imino-, ethyl ester CAS No. 27317-59-5

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

Cat. No. B1345754
M. Wt: 159.18 g/mol
InChI Key: ZAKAONRTRWRIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249106B2

Procedure details

113 g 2-cyanoacetic acid ethyl ester (1 mol) and 1000 mL anhydrous ethyl alcohol were added to a three-necked bottle, into which hydrogen chloride gas was bubbled with stirring at 0° C. After 4 hours, a lot of white solid were isolated and the reaction was stopped. After sucking filtration and drying, 60.0 g white solid was obtained. Yield: 91.6%, MS: 160 (M+1).
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Yield
91.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH2:5][C:6]#[N:7])[CH3:2].Cl.[CH2:10]([OH:12])[CH3:11]>>[CH2:1]([O:3][C:4](=[O:8])[CH2:5][C:6]([O:12][CH2:10][CH3:11])=[NH:7])[CH3:2]

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled
CUSTOM
Type
CUSTOM
Details
a lot of white solid were isolated
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(CC(=N)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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